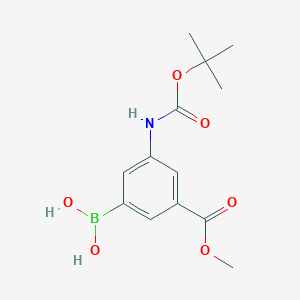
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amine and a methoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the boronic acid: The boronic acid moiety can be introduced via a Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of the methoxycarbonyl group: This can be achieved through esterification reactions, where the phenyl ring is functionalized with a methoxycarbonyl group using reagents like methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Deprotection agents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Phenol derivatives: Formed from oxidation of the boronic acid group.
Hydroxymethyl derivatives: Formed from reduction of the methoxycarbonyl group.
Substituted amines: Formed from deprotection and subsequent substitution of the Boc-protected amine.
科学研究应用
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid has several applications in scientific research:
作用机制
The mechanism of action of (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The Boc-protected amine and methoxycarbonyl groups can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
3-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar structure but lacks the methoxycarbonyl group.
Methyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Contains a similar Boc-protected amine but differs in the boronic acid and methoxycarbonyl functionalities.
Uniqueness
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the combination of its boronic acid, Boc-protected amine, and methoxycarbonyl groups. This unique combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .
生物活性
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative notable for its unique structural features, including a phenyl group substituted with tert-butoxycarbonyl and methoxycarbonyl functional groups. This compound has garnered attention for its diverse biological activities and applications in drug development, bioconjugation, and catalysis.
- Molecular Formula : C13H18BNO6
- Molecular Weight : 295.10 g/mol
The compound's ability to form reversible covalent bonds with diols is particularly significant, facilitating its use in various biochemical applications .
1. Drug Development
This compound serves as a crucial building block in synthesizing boronic acid-based pharmaceuticals. These pharmaceuticals are vital for treating diseases such as cancer and diabetes. The compound's boron atom allows it to interact with biologically relevant molecules, enhancing therapeutic efficacy .
2. Bioconjugation
This compound is utilized in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This property is particularly beneficial in enhancing the efficacy of drug delivery systems in targeted therapies .
3. Catalytic Activity
In organic synthesis, this compound plays a significant role in forming C–C bonds, which are essential for constructing complex organic molecules. It is also employed in Suzuki-Miyaura cross-coupling reactions, a critical method for developing new materials and pharmaceuticals .
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Boronobenzenesulfonic Acid | Contains a sulfonic acid group | Strong acidity enhances solubility |
| 2-Aminophenylboronic Acid | Amino group at the ortho position | Increased reactivity due to proximity effect |
| 3-Methoxyphenylboronic Acid | Methoxy group on phenol ring | Enhanced electron-donating ability |
| This compound | tert-butoxycarbonyl and methoxycarbonyl groups | Specific reactivity patterns not found in others |
The unique combination of functional groups in this compound provides specific reactivity patterns and applications that distinguish it from other boronic acids .
Study 1: Drug Efficacy
A study demonstrated that derivatives of boronic acids, including this compound, exhibited potent antitumor activity in vitro against various cancer cell lines. The study highlighted the compound's ability to inhibit tumor growth through targeted interactions with specific enzymes involved in cancer progression .
Study 2: Bioconjugation Applications
Research focused on bioconjugation revealed that this compound could effectively link therapeutic agents to targeting moieties, significantly improving the specificity and efficacy of drug delivery systems. The study showcased successful conjugation with antibodies, enhancing their therapeutic potential against specific cancer types .
属性
分子式 |
C13H18BNO6 |
|---|---|
分子量 |
295.10 g/mol |
IUPAC 名称 |
[3-methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C13H18BNO6/c1-13(2,3)21-12(17)15-10-6-8(11(16)20-4)5-9(7-10)14(18)19/h5-7,18-19H,1-4H3,(H,15,17) |
InChI 键 |
PLVWSJLJTXOVHI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C(=O)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















